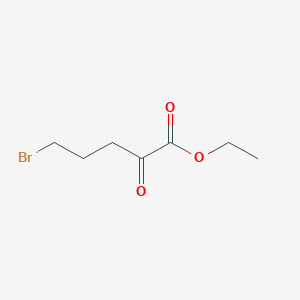

Ethyl 5-bromo-2-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWSVSBJKIJDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534001 | |

| Record name | Ethyl 5-bromo-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-29-0 | |

| Record name | Ethyl 5-bromo-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Bromo 2 Oxopentanoate

Direct Halogenation Strategies for Oxopentanoate Esters

Direct bromination of ethyl 2-oxopentanoate (B1239548) presents a challenge in regioselectivity, as there are two principal sites susceptible to halogenation: the α-carbon adjacent to the ketone and the terminal ω-carbon.

Regioselective Bromination at the ω-Position

Achieving selective bromination at the ω-position (C-5) of ethyl 2-oxopentanoate is a nuanced process that must overcome the inherent reactivity of the α-position. While direct reports for the ω-bromination of ethyl 2-oxopentanoate are scarce in readily available literature, analogous transformations on similar substrates suggest viable routes. For instance, the bromination of certain keto esters can be directed to the ω-position under specific conditions, often involving radical initiators or specific brominating agents that favor reaction at a less sterically hindered and electronically different site compared to the enolizable α-position.

One reported instance of bromination at the 5-position of a pentanoate derivative involves the reaction of a cyclic precursor with bromine (Br₂), which leads to a ring-opening and the formation of ethyl 5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate in a 76% yield. researchgate.netresearchgate.net This demonstrates the feasibility of introducing a bromine atom at the terminal position of a pentanoate chain, albeit through a rearrangement mechanism.

The synthesis of the structurally related compound, 5-bromo-4-oxopentanoic acid, and its esters also points towards the possibility of direct terminal bromination of the corresponding keto acid or ester. guidechem.combiosynth.com These syntheses imply that conditions can be found to favor the formation of the ω-bromo product over the α-bromo isomer.

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 2-(ethoxycarbonyl)-4,4-dimethyl-3-oxo-1-cyclopentanecarboxylate | Br₂ | Ethyl 5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate | 76% | researchgate.netresearchgate.net |

α-Bromination Adjacent to the Carbonyl Functionality

The α-position to the ketone in ethyl 2-oxopentanoate is activated by the carbonyl group, making it susceptible to electrophilic bromination, typically via an enol or enolate intermediate. This reaction is often the more kinetically favored pathway under acidic or basic conditions. The direct bromination of ethyl 2-oxopentanoate under such conditions would be expected to yield ethyl 3-bromo-2-oxopentanoate. Indeed, the synthesis of ethyl 3-bromo-2-oxopentanoate is documented, highlighting the competition between α- and ω-bromination.

Standard conditions for α-bromination of ketones involve the use of bromine (Br₂) in a solvent like acetic acid or with a catalyst such as hydrobromic acid. mdpi-res.com N-Bromosuccinimide (NBS) is also a common reagent for α-bromination, often used with a radical initiator or light to promote reaction at the allylic/benzylic position, but in the case of ketones, it can also effect α-bromination.

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-oxopentanoate | Br₂ / Acid or Base | Ethyl 3-bromo-2-oxopentanoate |

Role of Catalytic Systems in Selective Bromination

Catalytic systems can play a crucial role in directing the regioselectivity of bromination. For α-halogenation of β-keto esters, a variety of catalysts, including chiral Lewis acids and organocatalysts, have been developed to achieve high enantioselectivity. prepchem.comfiveable.me While these are primarily focused on asymmetric α-halogenation, the principles can be extended to achieve regioselectivity.

For ω-bromination, the choice of catalyst and reaction conditions is critical to suppress the competing α-bromination. Radical-based bromination, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) with a reagent such as NBS, can favor bromination at the terminal methyl group of a carbon chain. This is due to the relative stability of the resulting primary radical compared to the secondary radical at other positions along the chain, although the proximity of the electron-withdrawing groups in ethyl 2-oxopentanoate would influence this selectivity. To date, specific catalytic systems designed for the regioselective ω-bromination of linear 2-oxoesters are not widely reported, representing an area for further research.

Functional Group Interconversion Approaches

An alternative to direct bromination is the synthesis of ethyl 5-bromo-2-oxopentanoate from precursors that already contain a functional group at the 5-position, which can then be converted to a bromide. This approach offers better control over regioselectivity.

Esterification of Corresponding Bromo-keto Acids

This method involves the synthesis of 5-bromo-2-oxopentanoic acid as a precursor, followed by its esterification to yield the desired ethyl ester. The synthesis of the bromo-keto acid could potentially be achieved by the selective oxidation of a corresponding bromo-hydroxy-ester or by the direct ω-bromination of 2-oxopentanoic acid.

Once the 5-bromo-2-oxopentanoic acid is obtained, standard esterification methods can be applied. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

| Starting Material | Reagents | Product |

| 5-Bromo-2-oxopentanoic acid | Ethanol, H₂SO₄ (cat.) | This compound |

The existence of related compounds like 5-bromo-4-oxopentanoic acid and its corresponding ethyl ester lends credence to this synthetic strategy. guidechem.combiosynth.com

Conversion from Precursor Substituted Pentanoates

This is a powerful strategy that relies on the well-established transformations of functional groups in organic synthesis. A common and effective approach is the conversion of a hydroxyl group at the 5-position into a bromide.

A plausible synthetic route would start with a precursor such as ethyl 5-hydroxy-2-oxopentanoate. The conversion of the primary alcohol to a bromide can be achieved using a variety of reagents. Common methods include reaction with phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide).

The mention of Benzyl (B1604629) 5-hydroxy-2-oxopentanoate and Benzyl 5-bromo-2-oxopentanoate in a product catalog strongly supports the viability of this synthetic pathway. accelachem.com Although the ester group is benzyl instead of ethyl, the core transformation of the hydroxyl group to a bromide at the 5-position is directly applicable.

| Starting Material | Reagents | Product | Reference |

| Ethyl 5-hydroxy-2-oxopentanoate | PBr₃ or SOBr₂ or PPh₃/CBr₄ | This compound | accelachem.com* |

*Referenced for the analogous transformation of the benzyl ester.

This functional group interconversion approach generally offers higher regioselectivity and predictability compared to direct bromination, making it a preferred method for the unambiguous synthesis of this compound.

Multi-Component and Cascade Reactions in the Synthesis of Related Structures

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. rug.nlcaltech.edu These reactions are highly efficient as they incorporate the majority of the atoms from the reactants into the final product. rug.nl The development of MCRs is a significant advancement in synthetic chemistry, offering advantages in terms of simplicity, time, and resource economy, which aligns with the principles of green chemistry. rsc.org MCRs are valuable for creating complex molecules and diverse chemical libraries, which is particularly relevant in drug discovery and the synthesis of advanced materials. rug.nlrsc.org

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. unica.it These reactions are powerful tools for the efficient construction of complex molecular architectures from simpler precursors. unica.itnottingham.ac.uk The design of cascade reactions often leads to the formation of multiple bonds in a single operation, significantly streamlining synthetic pathways. unica.it For instance, cascade reactions have been successfully employed in the synthesis of various heterocyclic systems and natural products, such as azasteroids. nottingham.ac.uk The strategic use of cascade reactions can lead to the formation of intricate ring systems with high stereoselectivity. researchgate.net

While specific examples of multi-component or cascade reactions for the direct synthesis of this compound are not prominently documented in the reviewed literature, these methodologies are widely applied in the synthesis of structurally related compounds. For example, a catalyst-free bicomponent cyclization has been used to construct the imidazo[1,2-a]pyridine (B132010) skeleton, a key intermediate in the synthesis of some pharmaceutical agents. acs.org This highlights the potential of such reactions in building complex molecules that could be related to or derived from bromo-oxopentanoate structures.

Comparative Analysis of Synthetic Routes for Structural Homologs and Isomers

The synthesis of structural homologs and isomers of this compound employs a range of chemical transformations. A comparative look at these methods provides insight into the influence of substrate structure on the choice of synthetic strategy.

Comparison with Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Synthesis

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a structural homolog of this compound, featuring two additional methyl groups at the C2 position. This compound is noted as an inhibitor of leukotriene biosynthesis. scbt.com While detailed synthetic procedures are not extensively described in the provided search results, the compound is commercially available. echemi.comfluorochem.co.ukmybiosource.com The introduction of the gem-dimethyl group likely requires a different synthetic precursor compared to the non-methylated analog.

| Property | Value | Source |

|---|---|---|

| CAS Number | 154325-75-4 | scbt.comechemi.comfluorochem.co.uk |

| Molecular Formula | C9H15BrO3 | scbt.comechemi.com |

| Molecular Weight | 251.12 g/mol | echemi.com |

| Boiling Point | 290°C | echemi.com |

| Density | 1.315 g/cm³ | echemi.com |

| Refractive Index | 1.469 | echemi.com |

Methodologies for Ethyl 4-bromo-3-oxopentanoate Synthesis

Ethyl 4-bromo-3-oxopentanoate is a structural isomer of this compound. A primary method for its synthesis is the bromination of ethyl 3-oxopentanoate. smolecule.com This reaction is typically performed using bromine (Br₂) in a solvent like acetic acid at room temperature. The reaction conditions, such as reaction time and the amount of bromine, are crucial to ensure selective monobromination and prevent the formation of over-brominated byproducts. Yields for this method are reported to be around 65-67.3%.

Another approach involves condensation reactions using ethyl bromoacetate (B1195939) and ketone precursors. This method, carried out in a solvent like tetrahydrofuran (B95107) (THF) under reflux, generally results in lower yields of about 50%. Maintaining anhydrous conditions is important to minimize side reactions like ester hydrolysis.

| Method | Reactants | Catalyst/Conditions | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Ethyl 3-oxopentanoate, Bromine (Br₂) | PBr₃ or NaOH, Room Temperature, ~12 hours | Acetic Acid | ~65-67.3% | |

| Condensation | Ethyl bromoacetate, Ketone precursors | Reflux | Tetrahydrofuran (THF) | ~50% |

| Property | Value | Source |

|---|---|---|

| CAS Number | 36187-69-6 | cymitquimica.com |

| Molecular Formula | C₇H₁₁BrO₃ | cymitquimica.com |

Approaches to Ethyl 3-bromo-2-oxopentanoate

Ethyl 3-bromo-2-oxopentanoate is another structural isomer. nih.gov Information from supplier databases indicates its availability and provides some physical properties. guidechem.comaksci.com A synthetic strategy involves the combination of 5-bromo-3-methylpyridin-2-amine and ethyl 2-bromo-3-oxopentanoate in ethanol to achieve an alkylation/condensation bicomponent cyclization, which suggests that ethyl 3-bromo-2-oxopentanoate can be prepared, though the specific synthesis of the starting bromo-ester is not detailed. acs.org The synthesis of a related compound, methyl 3-bromolevulinate, involves the bromination of levulinic acid in methanol (B129727) under reflux. chemicalbook.com This suggests that a similar direct bromination of ethyl 2-oxopentanoate could be a viable route.

| Property | Value | Source |

|---|---|---|

| CAS Number | 113264-43-0 | guidechem.com |

| Molecular Formula | C7H11BrO3 | guidechem.com |

| Molecular Weight | 223.06 g/mol | |

| Boiling Point | 232.3°C at 760 mmHg | guidechem.com |

| Flash Point | 94.3°C | guidechem.com |

| Refractive Index | 1.468 | guidechem.com |

Reactivity and Chemical Transformations of Ethyl 5 Bromo 2 Oxopentanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The primary bromide in ethyl 5-bromo-2-oxopentanoate is susceptible to nucleophilic attack, primarily through an S_N2 mechanism. This reactivity allows for the introduction of a wide range of functional groups.

S_N2 Type Displacements with Varied Nucleophiles

The bromine atom can be readily displaced by various nucleophiles. The efficiency of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, amines, thiols, and azides can effectively replace the bromine in polar aprotic solvents like dimethylformamide (DMF). The use of a polar aprotic solvent helps to solvate the cation without strongly solvating the anionic nucleophile, thus increasing its reactivity.

Common nucleophiles and their corresponding products are highlighted in the table below:

| Nucleophile | Product |

| Amines (R-NH₂) | Ethyl 5-amino-2-oxopentanoate (B1230927) derivatives |

| Thiols (R-SH) | Ethyl 5-thio-2-oxopentanoate derivatives |

| Azide (N₃⁻) | Ethyl 5-azido-2-oxopentanoate |

The reactivity of analogous compounds with different halogens demonstrates the superior leaving group ability of bromide compared to chloride, which requires harsher reaction conditions for substitution. Conversely, the corresponding iodo-analog exhibits faster reaction rates but may be more prone to side reactions like elimination.

Intramolecular Cyclization Induced by Halogen Reactivity

The presence of the bromine atom and the keto-ester functionality within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

For example, treatment of a related brominated β-keto ester with N-methylthiourea in refluxing ethanol (B145695) leads to the formation of a thiazole (B1198619) ring. This transformation proceeds via an initial nucleophilic attack of the thiourea's sulfur on the carbon bearing the bromine, followed by cyclization involving the ketone and subsequent dehydration to form the aromatic thiazole ring. Similarly, intramolecular cyclizations can be triggered by the reaction of the enolate, formed at the α-carbon to the ketone, with the brominated carbon center, leading to the formation of carbocycles. The success of these cyclizations is often dependent on the ring size being formed, with five- and six-membered rings being generally favored.

Transformations Involving the α-Keto Moiety

The α-keto group in this compound is a key site for a variety of chemical transformations, including condensation reactions, additions to the carbonyl, and participation in keto-enol tautomerism which influences its reactivity.

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a fundamental class of reactions for carbon-carbon bond formation. latech.edu These reactions typically involve the formation of an enolate nucleophile from one carbonyl compound, which then attacks the carbonyl carbon of a second molecule. latech.edu

In the context of this compound, the α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions such as the Aldol condensation, where it adds to an aldehyde or another ketone. vanderbilt.edu Mixed Claisen condensations are also possible, particularly when one of the ester components lacks α-hydrogens, preventing it from forming an enolate and leading to a more controlled reaction. latech.edu Intramolecular versions of these condensations, like the Dieckmann cyclization, can be employed to form cyclic β-keto esters. latech.edu

Addition Reactions to the Ketone Group

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. A common example is the addition of Grignard reagents (organomagnesium halides), which add to the ketone to form a tertiary alcohol after acidic workup. run.edu.ng The reactivity of the ketone allows for the introduction of a variety of alkyl, aryl, or vinyl groups.

Another important addition reaction is the formation of cyanohydrins through the addition of hydrogen cyanide. The resulting β-cyano carbonyl compounds are versatile intermediates in organic synthesis. run.edu.ng

Keto-Enol Tautomerism in Reaction Pathways

Keto-enol tautomerism is a crucial equilibrium between the keto form and its corresponding enol isomer. libretexts.org While the keto form is generally more stable, the enol tautomer is a key reactive intermediate in many reactions of carbonyl compounds. libretexts.orgmasterorganicchemistry.com This equilibrium can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, and subsequent removal of an α-proton leads to the enol form. libretexts.orglibretexts.org In basic media, an α-proton is removed to form a resonance-stabilized enolate anion, which can then be protonated on the oxygen to yield the enol. libretexts.orglibretexts.org

The enol form is nucleophilic at the α-carbon and reacts with electrophiles. masterorganicchemistry.com This is exemplified in the acid-catalyzed α-bromination of ketones, where the enol attacks a bromine molecule. masterorganicchemistry.com The extent of enolization can be influenced by the solvent, with less polar solvents that allow for internal hydrogen bonding favoring the enol form. masterorganicchemistry.com For instance, the enol content of similar β-dicarbonyl compounds is significantly higher in non-polar solvents compared to hydrogen-bonding solvents like water. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Compound

The presence of both a ketone and an ester group allows for selective or total reduction, while the α-keto ester moiety is susceptible to oxidation.

Reduction Reactions: The reduction of this compound can yield different products depending on the reducing agent employed.

Selective Ketone Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is capable of selectively reducing ketones in the presence of esters. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with NaBH₄ is expected to reduce the C2-ketone to a hydroxyl group, yielding ethyl 5-bromo-2-hydroxypentanoate.

Complete Ester and Ketone Reduction: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functional groups. masterorganicchemistry.comlibretexts.org This reaction would convert the α-keto ester into a 1,2-diol, resulting in the formation of 5-bromo-1,2-pentanediol after an aqueous workup.

The table summarizes the expected outcomes of reduction reactions.

| Reagent | Functional Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5-bromo-2-hydroxypentanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 5-bromo-1,2-pentanediol |

Oxidation Reactions: The oxidation of α-keto esters can be complex. Under certain conditions, such as photo-oxidation, α-keto esters can undergo oxidative decarboxylation. le.ac.uk Strong oxidizing agents have the potential to cleave the bond between the carbonyl carbons. While specific studies on the oxidation of this compound are not prevalent, general methods for oxidizing α-keto acids often employ agents like potassium permanganate (B83412) or selenium dioxide, which could lead to cleavage products. mdpi.com The presence of the C-Br bond adds another layer of complexity, as it may also be susceptible to oxidation under harsh conditions.

Rearrangement Pathways and Fragmentation Reactions

The structure of this compound, being an α-halo ketone, makes it a prime candidate for specific intramolecular rearrangements.

Favorskii Rearrangement: The most notable rearrangement for α-halo ketones is the Favorskii rearrangement. wikipedia.orgnrochemistry.com This reaction occurs in the presence of a base (such as an alkoxide) and proceeds through a cyclopropanone (B1606653) intermediate. chemistry-reaction.comadichemistry.com For this compound, treatment with a base like sodium ethoxide would first involve the deprotonation at the α'-carbon (C3) to form an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the bromine atom (C5) to form a bicyclic cyclopropanone intermediate, which subsequently undergoes nucleophilic attack by the ethoxide. Ring-opening of this intermediate would lead to a rearranged ester product, likely an ethyl 2-acetylcyclopropanecarboxylate derivative. adichemistry.com

Fragmentation Reactions: Specific chemical fragmentation pathways for this compound are not extensively documented in the literature. However, for the related compound methyl 5-bromo-4-oxopentanoate, dehydrobromination to form unsaturated products has been observed at higher temperatures. Similar elimination or fragmentation processes, potentially involving loss of HBr or fragmentation of the carbon skeleton, could conceivably occur under thermal or photolytic conditions.

Applications in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Systems

The reactivity of the keto-ester and the alkyl bromide functionalities enables the construction of various heterocyclic rings, which are core components of many biologically active compounds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While direct experimental evidence for the use of ethyl 5-bromo-2-oxopentanoate in all of these syntheses is not extensively documented, its chemical properties strongly suggest its utility as a precursor based on well-established reaction mechanisms with similar substrates.

Pyrazoles: The 1,3-dicarbonyl moiety of the keto-ester can react with hydrazine (B178648) derivatives to form pyrazoles. The reaction typically proceeds through a condensation reaction to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The bromo-substituent on the side chain can be further functionalized post-cyclization.

Pyrimidines: Pyrimidines can be synthesized through the reaction of a 1,3-dicarbonyl compound with an amidine. In this context, this compound could react with various amidines to construct the pyrimidine (B1678525) core. The reaction involves the formation of two new carbon-nitrogen bonds, leading to the six-membered heterocyclic ring.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. This compound possesses the requisite α-keto-ester functionality, which can react with thioamides to furnish thiazole derivatives. For instance, the reaction with thiourea (B124793) would be expected to yield a 2-aminothiazole (B372263) derivative. This reaction is a powerful tool for the construction of the thiazole ring, a common motif in pharmaceuticals.

| Heterocycle | General Reactant | Expected Reaction Type |

| Pyrazole | Hydrazine | Condensation-Cyclization |

| Pyrimidine | Amidine | Condensation-Cyclization |

| Thiazole | Thioamide | Hantzsch Synthesis |

The synthesis of oxetanes, four-membered oxygen-containing heterocycles, often involves photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for constructing the oxetane (B1205548) ring. The ketone carbonyl group in this compound can potentially participate in such reactions with various alkenes upon photochemical excitation to yield substituted oxetanes. The regioselectivity and stereoselectivity of this reaction would depend on the specific alkene used and the reaction conditions.

There is documented evidence for the application of this compound in the synthesis of pyranoquinoline derivatives. In a specific example, it was used in the alkylation of a pyranoquinoline precursor. The reaction occurred at the carbonyl site, leading to the formation of ethyl 5-bromo-9-ethoxy-2-oxo-2H-pyrano[2,3-g]quinoline-8-carboxylate. This transformation highlights the utility of the bromo functionality in this compound for introducing alkyl chains onto complex heterocyclic scaffolds.

Construction of Complex Carbonyl-Containing Scaffolds

The inherent functionalities of this compound also lend themselves to the assembly of intricate acyclic and carbocyclic systems that are rich in carbonyl groups.

While direct total syntheses of natural products using this compound as a starting material are not prominently reported, its structure suggests its potential as a building block for the synthesis of analogues of various natural products. Many marine and terrestrial natural products contain polyketide or other carbonyl-rich backbones. The α-keto-ester and the alkyl bromide functionalities allow for sequential carbon-carbon bond-forming reactions, making it a plausible starting point for the assembly of fragments of such complex molecules.

The development of novel molecular frameworks with potential biological activity is a key focus of modern drug discovery. The ability of this compound to participate in a variety of cyclization and functionalization reactions makes it an attractive tool for generating libraries of diverse compounds. These compounds can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The heterocycles and complex carbonyl compounds that can be synthesized from this precursor are well-represented motifs in medicinal chemistry.

Utilization in Cross-Coupling and Domino Reaction Sequences

This compound is a highly functionalized molecule, possessing both an electrophilic bromine atom and a nucleophilic α-carbon to the keto group, making it an ideal candidate for intricate reaction cascades. While direct cross-coupling reactions involving the bromine atom are plausible, its greater utility is demonstrated in domino reactions, where multiple bond-forming events occur in a single synthetic operation.

A notable application of this compound is in the synthesis of substituted piperidine (B6355638) rings, which are core structures in many alkaloids and pharmaceuticals. In a domino reaction, this compound can react with a primary amine. The initial step involves the formation of an enamine intermediate from the reaction of the amine with the ketone functionality of the ester. This is followed by an intramolecular N-alkylation, where the nitrogen atom of the enamine displaces the bromine atom, leading to the formation of a six-membered ring. Subsequent tautomerization and hydrolysis can yield a functionalized piperidine derivative. This sequence efficiently constructs the heterocyclic core in a single pot, highlighting the power of domino reactions in streamlining synthetic routes.

The reaction conditions for such domino sequences are critical and often require careful optimization of the base, solvent, and temperature to favor the desired cyclization pathway and minimize side reactions. The choice of the primary amine also plays a crucial role in the stereochemical outcome of the reaction, offering a handle for the synthesis of enantiomerically enriched piperidine derivatives.

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

The strategic placement of reactive functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of complex natural products and medicinally relevant compounds. Its ability to participate in a variety of chemical transformations allows for the introduction of molecular complexity in a controlled and predictable manner.

One of the key applications of this compound as an intermediate is in the synthesis of piperidine alkaloids. The synthesis of these natural products often involves the construction of a polysubstituted piperidine ring with specific stereochemistry. This compound serves as a precursor to key fragments that can be elaborated into the final target molecules.

For instance, the piperidine ring formed through the previously described domino reaction can be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or be reduced to an alcohol. The keto group can be reduced to a hydroxyl group, introducing a new stereocenter, or can be used as a handle for the introduction of various substituents via reactions such as the Wittig reaction or Grignard additions.

The bromine atom, if not utilized in the initial cyclization, can be displaced by a variety of nucleophiles or participate in organometallic coupling reactions, further increasing the molecular diversity that can be accessed from this single intermediate. This versatility allows synthetic chemists to design convergent and efficient synthetic routes to a wide range of complex molecules.

The following table summarizes the key functional groups of this compound and their potential transformations in multi-step syntheses:

| Functional Group | Position | Potential Transformations |

| Bromo | 5 | Nucleophilic substitution, Cross-coupling reactions, Intramolecular cyclization |

| Keto | 2 | Reduction to alcohol, Enamine/imine formation, Aldol reactions, Wittig reaction |

| Ethyl Ester | 1 | Hydrolysis to carboxylic acid, Reduction to alcohol, Amide formation |

This array of possible transformations underscores the value of this compound as a strategic starting material and intermediate in the field of organic synthesis.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Bromination Processes

The synthesis of α-bromo-β-keto esters like Ethyl 5-bromo-2-oxopentanoate involves the selective introduction of a bromine atom at the carbon adjacent to the ketone (the α-position). The mechanism of this bromination is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Bromination : Under acidic conditions, the reaction proceeds through an enol intermediate. The ketone is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent deprotonation at the α-carbon leads to the formation of a neutral enol. This enol, a nucleophile, then attacks molecular bromine (Br₂), resulting in the α-brominated product and the regeneration of the acid catalyst.

Base-Promoted Bromination : In the presence of a base, the mechanism involves the formation of an enolate anion. The base abstracts an α-proton to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks bromine. This process is generally not catalytic as the base is consumed.

Specialized Brominating Agents : Modern synthetic methods often employ specific reagents to achieve high regioselectivity and yield. For instance, bromodimethylsulfonium bromide (BDMS) has been used for the effective and regioselective α-monobromination of 1,3-keto esters. organic-chemistry.org This reagent offers a mild alternative to using elemental bromine.

The formation of this compound itself can be conceptualized through the bromination of a precursor like ethyl 2-oxopentanoate (B1239548). The presence of both the ketone and ester functionalities influences the acidity of the α-protons, making this position susceptible to electrophilic attack by bromine through either an enol or enolate pathway.

Table 1: Comparison of Bromination Mechanisms for β-Keto Esters

| Feature | Acid-Catalyzed Mechanism | Base-Promoted Mechanism |

|---|---|---|

| Key Intermediate | Enol | Enolate Anion |

| Nature of Intermediate | Neutral, Weak Nucleophile | Anionic, Strong Nucleophile |

| Catalyst/Reagent | Catalytic Acid (e.g., HBr) | Stoichiometric Base (e.g., NaOH) |

| Rate Determining Step | Enol formation | Enolate attack on Bromine |

| Potential Issues | Reversibility | Polybromination |

Kinetic Studies of Key Transformations of Bromo-keto Esters

The kinetics of reactions involving bromo-keto esters are crucial for understanding reaction mechanisms and optimizing conditions. Key transformations include nucleophilic substitution at the bromine-bearing carbon and reactions involving the carbonyl group.

Kinetic studies on related systems, such as the N-bromination of certain amines, have shown that reactions can be first-order in both the bromine compound and the other reactant. researchgate.net For bromo-keto esters, the rate of nucleophilic substitution (SN2) reactions, where the bromide ion is displaced, is influenced by several factors:

Nucleophile : The concentration and strength of the incoming nucleophile directly affect the reaction rate.

Solvent : Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Leaving Group : The bromide ion is an excellent leaving group, facilitating these substitution reactions.

Dynamic kinetic resolution (DKR) is a powerful technique that relies on the kinetics of stereocenter inversion and nucleophilic substitution. researchgate.net In the DKR of α-bromo esters, the chiral center is epimerized under the reaction conditions, allowing for one diastereomer to react faster with a nucleophile, leading to a high diastereomeric excess in the product. researchgate.net This process demonstrates a sophisticated application of controlling reaction kinetics to achieve stereoselectivity. researchgate.net

Table 2: Factors Affecting Reaction Rates of Bromo-keto Esters

| Factor | Effect on SN2 Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Concentration | Increases | The rate is directly proportional to the concentration of the nucleophile. |

| Solvent Polarity | Varies (Aprotic preferred) | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Increases | Provides molecules with sufficient activation energy to react. |

| Steric Hindrance | Decreases | Hinders the backside attack of the nucleophile on the electrophilic carbon. |

Stereochemical Control and Diastereoselectivity in Derivative Formation

The synthesis of derivatives from bromo-keto esters often involves the creation of new stereocenters. Controlling the stereochemical outcome of these reactions is a significant goal in organic synthesis.

When a molecule already contains a chiral center, reactions that create a new one can lead to a mixture of diastereomers. masterorganicchemistry.com The inherent stereochemistry of the starting material can influence the approach of reagents, leading to a preferential formation of one diastereomer over another.

A primary strategy for achieving high stereocontrol is the use of chiral catalysts, a field known as asymmetric organocatalysis. acs.org Organocatalysts can form transient, chiral intermediates with the β-keto ester substrate, which then react in a stereochemically defined manner. acs.org This approach enables the synthesis of highly enantio- and diastereomerically enriched products. acs.org

In the context of α-bromo esters, dynamic kinetic resolution has been successfully employed to synthesize α-amino esters with high diastereoselectivity (up to 97:3 dr). researchgate.net This method involves the substitution of the bromine atom with various amine nucleophiles in the presence of additives that facilitate the racemization of the α-bromo ester starting material. researchgate.net This allows the nucleophile to selectively react with the faster-reacting enantiomer, funneling the reaction towards a single diastereomeric product. researchgate.net

Furthermore, some reactions exhibit inherent stereospecificity. For example, a method for ester homologation that proceeds through an α-bromo α-keto dianion has been shown to occur with complete retention of stereochemistry at adjacent chiral centers. organic-chemistry.org

Table 3: Examples of Stereoselective Reactions with Bromo-keto Ester Analogs

| Reaction Type | Chiral Influence | Typical Outcome |

|---|---|---|

| Nucleophilic Substitution | Chiral Nucleophile | Formation of diastereomeric products, often with moderate to high selectivity. |

| Organocatalyzed Addition | Chiral Catalyst (e.g., aminothiourea) | High enantiomeric and diastereomeric excess (ee/de). acs.orgnih.gov |

| Dynamic Kinetic Resolution | Racemization + Chiral Reagent | High diastereomeric ratio (dr) in the final product. researchgate.net |

Catalytic Effects on Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the reaction pathways of bromo-keto esters, often enabling transformations that are inefficient or impossible under uncatalyzed conditions. They can enhance reaction rates, improve yields, and, most importantly, control selectivity (chemo-, regio-, and stereoselectivity).

Transition Metal Catalysis : Palladium catalysts are exceptionally versatile in the chemistry of β-keto esters. nih.gov For instance, allyl β-keto esters can undergo palladium-catalyzed decarboxylation to form palladium enolates. nih.gov These reactive intermediates can then participate in a variety of subsequent reactions, including aldol condensations, Michael additions, and reductive eliminations, opening up diverse synthetic pathways that are not accessible through traditional enolate chemistry. nih.gov

Organocatalysis : Non-metal, small organic molecule catalysts have emerged as a powerful tool. In the context of β-keto esters, chiral aminothiourea derivatives have been shown to catalyze enantioselective reactions. nih.gov These catalysts often operate by forming hydrogen bonds with the substrate or by generating reactive intermediates like enamines. nih.gov For example, they can promote reactions by abstracting an anion from a neutral precursor to generate a more reactive cationic electrophile, thereby controlling the reaction pathway and inducing high enantioselectivity. nih.gov

The use of a catalyst can fundamentally alter the mechanism of a reaction. For example, certain catalytic systems can favor an SN1-type pathway over a competing SN2 pathway, which can be advantageous for specific transformations. nih.gov This ability to dictate the mechanistic route allows chemists to achieve desired products with high selectivity, avoiding the formation of unwanted side products.

Table 4: Influence of Catalysis on Reactions of Keto Esters

| Catalyst Type | Mode of Action | Typical Effect on Reaction Pathway |

|---|---|---|

| Palladium Complexes | Formation of π-allyl complexes and palladium enolates. nih.gov | Enables decarboxylative transformations, aldol, and Michael reactions. nih.gov |

| Chiral Aminothioureas | Anion binding, hydrogen bonding, enamine formation. nih.gov | Induces enantioselectivity, can switch mechanism (e.g., to SN1). nih.gov |

| Acid/Base Catalysts | Protonation/Deprotonation | Controls formation of enol vs. enolate intermediates. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Ethyl 5-bromo-2-oxopentanoate. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its chemical behavior. By optimizing the molecular geometry, researchers can find the most stable three-dimensional arrangement of the atoms, which serves as the basis for further electronic property analysis nih.govmdpi.com.

Frontier Molecular Orbital (FMO) theory is a critical component of these quantum chemical studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap implies greater stability. For this compound, the HOMO is typically localized around the more electron-rich areas, such as the bromine atom and the carbonyl oxygen atoms, while the LUMO is often centered on the electron-deficient carbonyl carbons. This distribution helps predict which parts of the molecule will be involved in electron donation and acceptance during a reaction.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| This compound | -6.85 | -1.20 | 5.65 | Moderate |

| Ethyl 5-chloro-2-oxopentanoate | -6.95 | -1.15 | 5.80 | Lower |

| Ethyl 5-iodo-2-oxopentanoate | -6.70 | -1.28 | 5.42 | Higher |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. It helps to identify the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these areas are concentrated around the oxygen atoms of the ketone and ester carbonyl groups. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. Such positive regions are expected near the hydrogen atoms and the carbonyl carbon atoms. The bromine atom presents a more complex region due to its electronegativity and polarizability.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Analysis of Key Atomic Sites

| Atomic Site | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Ketone Oxygen (O at C2) | Strongly Negative | Site for electrophilic attack / H-bond acceptor |

| Ester Oxygen (O in ethoxy) | Negative | Potential H-bond acceptor |

| Ketone Carbon (C2) | Positive | Site for nucleophilic attack |

| Ester Carbonyl Carbon (C1) | Strongly Positive | Primary site for nucleophilic attack |

| Bromine Atom (Br at C5) | Slightly Negative to Neutral (Sigma-hole possible) | Can act as a leaving group or engage in halogen bonding |

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netdovepress.comnih.gov These simulations provide a dynamic view of this compound, revealing how it behaves in different environments, such as in aqueous solutions or organic solvents. By simulating the interactions between the compound and surrounding solvent molecules, MD can predict solvation properties, conformational flexibility, and potential aggregation behavior. researchgate.net For example, an MD simulation could model how water molecules form a hydration shell around the polar ester and ketone groups of the molecule.

Table 3: Hypothetical Parameters and Observations from a Molecular Dynamics Simulation

| Simulation Parameter | Value / Condition |

|---|---|

| System | 1 molecule of this compound in a box of 500 water molecules |

| Force Field | CHARMM36 / OPLS-AA |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Key Observation | Details |

| Solvation Shell | Stable hydrogen bonds form between carbonyl oxygens and water. |

| Conformational Dynamics | The alkyl chain shows significant flexibility with multiple rotamers observed. |

Conformational Analysis and Tautomeric Equilibria Studies

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. acs.orgresearchgate.netchemrxiv.orgmdpi.com Computational chemistry allows for a detailed investigation of this tautomerism. By calculating the relative energies of both the keto and enol forms, researchers can predict which tautomer is more stable and therefore more abundant under specific conditions (e.g., in the gas phase versus in different solvents). researchgate.net

Furthermore, conformational analysis can be performed to identify the most stable spatial arrangements (conformers) of the molecule resulting from rotation around its single bonds. These studies are crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Table 4: Hypothetical Relative Energies of Keto-Enol Tautomers in Different Media

| Medium | Most Stable Tautomer | Relative Energy (ΔEenol-keto) (kcal/mol) | Predicted Equilibrium Population |

|---|---|---|---|

| Gas Phase | Enol (chelated) | -2.5 | Enol > Keto |

| Hexane (Nonpolar) | Enol | -1.8 | Enol > Keto |

| Water (Polar) | Keto | +3.0 | Keto >> Enol |

Docking Studies to Understand Chemical Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.comnih.gov Docking studies are instrumental in drug discovery and molecular biology. For this compound, docking could be used to investigate its potential to bind to the active site of an enzyme. The simulation calculates a "docking score," which estimates the binding affinity, and reveals plausible binding modes, highlighting key interactions like hydrogen bonds or hydrophobic contacts between the ligand and the protein's amino acid residues. mdpi.com

Table 5: Hypothetical Docking Results Against a Target Protein (e.g., a Dehalogenase)

| Parameter | Result |

|---|---|

| Target Protein | Hypothetical Dehalogenase Enzyme |

| Binding Affinity (Docking Score) | -7.2 kcal/mol |

| Key Interacting Residues | SER122, TRP125, PHE230 |

| Types of Interactions | Hydrogen bond between ketone oxygen and SER122; Hydrophobic interactions with TRP125 and PHE230. |

| Predicted Pose | The bromo-alkyl chain is positioned deep within the hydrophobic active site pocket. |

Predictive Modeling for Reaction Outcomes and Selectivity

Computational chemistry can be used to model chemical reactions and predict their outcomes. acs.orgacs.orgnih.govresearchgate.net By calculating the energy profiles of potential reaction pathways, including the energies of reactants, transition states, and products, researchers can determine the activation energy for each path. researchgate.netresearchgate.netscienceopen.com The pathway with the lowest activation energy is generally the most favorable and will lead to the major product. This type of predictive modeling is invaluable for understanding reaction mechanisms and for designing new synthetic routes with high selectivity. For instance, it could be used to predict whether a nucleophile would preferentially attack the ketone carbonyl or the ester carbonyl of this compound.

Table 6: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Nucleophilic attack at the ketone carbon (C2) | 25.5 | Minor Product |

| Pathway B | Nucleophilic attack at the ester carbon (C1) | 18.2 | Major Product |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromo-2-oxopentanoate, and what key reaction parameters influence yield?

- Methodological Answer : this compound can be synthesized via bromination of ethyl 2-oxopentanoate derivatives. Key parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) during bromination to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic bromine reactivity.

- Catalyst use : Lewis acids like FeBr₃ may improve regioselectivity .

- Validation : Compare yields using GC-MS or HPLC to optimize conditions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~4.2 ppm for CH₂CH₃), ketone (δ ~2.5 ppm), and bromine substitution (splitting patterns).

- IR spectroscopy : C=O stretch (~1740 cm⁻¹) and C-Br (~600 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL for refinement .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (using Gaussian or ORCA) to identify systematic errors.

- Solvent effects : Simulate solvent interactions (e.g., PCM models) to improve DFT accuracy.

- Dynamic effects : Consider conformational averaging via MD simulations .

Q. What strategies optimize stereochemical control in synthesizing this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric bromination.

- Catalytic enantioselection : Employ chiral Lewis acids (e.g., BINOL-derived catalysts).

- Kinetic resolution : Monitor reaction progress with chiral HPLC to isolate enantiomers .

Q. How should mechanistic studies be designed for reactions involving this compound under varying pH or temperature?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow NMR to track intermediate formation.

- Isotopic labeling : Introduce ²H or ¹³C at reactive sites to trace bond cleavage/formation.

- Computational modeling : Map potential energy surfaces (e.g., DFT) to identify transition states .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Include exact molar ratios, solvent grades, and equipment calibration data.

- Open-access data : Share raw NMR files, chromatograms, and crystallographic data (CIF files) via repositories like Zenodo .

- Peer validation : Collaborate with independent labs to replicate results .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer :

- Control experiments : Test nucleophile purity and solvent dryness to rule out side reactions.

- In-situ monitoring : Use ReactIR to detect transient intermediates.

- Systematic variation : Adjust nucleophile strength (e.g., amines vs. thiols) to identify trends .

Q. What analytical approaches resolve ambiguities in the crystal structure of this compound derivatives?

- Methodological Answer :

- High-resolution X-ray data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution.

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands .

- Hirshfeld analysis : Map intermolecular interactions to validate packing motifs .

Tables for Key Data

| Parameter | Optimal Range | Technique | Reference |

|---|---|---|---|

| Bromination Temperature | 0–5°C | Reaction Monitoring (GC) | |

| NMR Solvent | CDCl₃ | ¹³C NMR (125 MHz) | |

| Crystallography | SHELXL Refinement | X-ray (Mo-Kα, 0.71073 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.